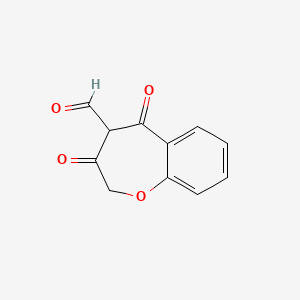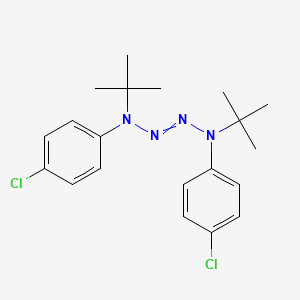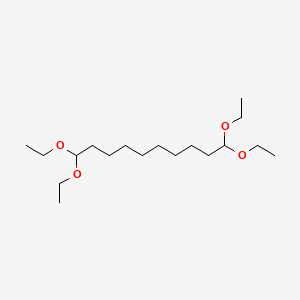
1,1,10,10-Tetraethoxydecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,10,10-Tetraethoxydecane is an organic compound with the molecular formula C18H38O4 It belongs to the class of ethers, specifically aliphatic ethers, characterized by the presence of four ethoxy groups attached to a decane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,10,10-Tetraethoxydecane typically involves the reaction of decane with ethanol in the presence of an acid catalyst. The process can be summarized as follows:
Starting Materials: Decane and ethanol.
Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,1,10,10-Tetraethoxydecane can undergo several types of chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethoxy groups to alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers with different functional groups.
Scientific Research Applications
1,1,10,10-Tetraethoxydecane has several applications in scientific research, including:
Chemistry: Used as a solvent or reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 1,1,10,10-Tetraethoxydecane depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The ethoxy groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s activity. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,1,10,10-Tetramethoxydecane: Similar structure but with methoxy groups instead of ethoxy groups.
1,1,10,10-Tetraethoxyoctane: Similar structure but with a shorter carbon chain.
1,1,10,10-Tetraethoxydodecane: Similar structure but with a longer carbon chain.
Uniqueness
1,1,10,10-Tetraethoxydecane is unique due to its specific combination of ethoxy groups and decane backbone, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in diverse applications.
Properties
CAS No. |
63006-47-3 |
|---|---|
Molecular Formula |
C18H38O4 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1,1,10,10-tetraethoxydecane |
InChI |
InChI=1S/C18H38O4/c1-5-19-17(20-6-2)15-13-11-9-10-12-14-16-18(21-7-3)22-8-4/h17-18H,5-16H2,1-4H3 |
InChI Key |
AJIYNSPZNUFHLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCCCCCCCC(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


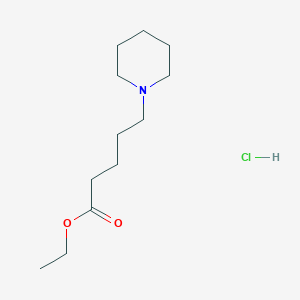
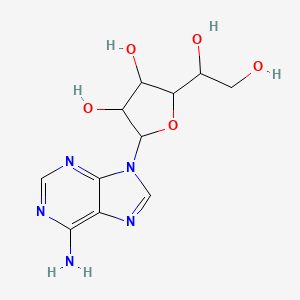
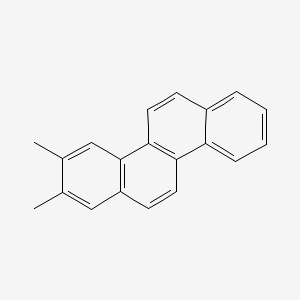

![Methyl 3-[(E)-carbamoyldiazenyl]but-2-enoate](/img/structure/B14513769.png)
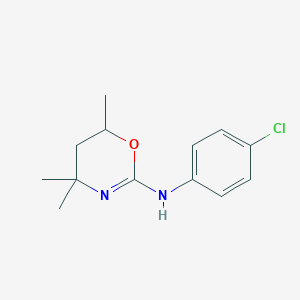
![2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate](/img/structure/B14513786.png)
![Ethyl 4-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate](/img/structure/B14513794.png)
![4-[3-Oxo-3-(4-phenoxyphenyl)prop-1-en-1-yl]benzonitrile](/img/structure/B14513801.png)

![(NE)-N-[(2E)-2-hydroxyimino-1-(2-pyridin-2-ylpyrimidin-4-yl)ethylidene]hydroxylamine](/img/structure/B14513809.png)

